molecular formula C19H23NO3 B13740148 (1-methyl-2,5-dihydropyrrol-2-yl)methyl 2-(cyclopenten-1-yl)-2-hydroxy-2-phenylacetate CAS No. 101756-58-5

(1-methyl-2,5-dihydropyrrol-2-yl)methyl 2-(cyclopenten-1-yl)-2-hydroxy-2-phenylacetate

Cat. No.: B13740148
CAS No.: 101756-58-5
M. Wt: 313.4 g/mol
InChI Key: RWTLYBHKSFYKKK-UHFFFAOYSA-N
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Description

This compound is a structurally complex ester featuring a 1-methyl-2,5-dihydropyrrol moiety linked via a methyl ester bridge to a 2-(cyclopenten-1-yl)-2-hydroxy-2-phenylacetate group. The molecule integrates a pyrrolidine-derived heterocycle, a cyclopentenyl substituent, and a phenylacetate backbone with a hydroxyl group at the α-carbon.

Properties

CAS No.

101756-58-5

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

(1-methyl-2,5-dihydropyrrol-2-yl)methyl 2-(cyclopenten-1-yl)-2-hydroxy-2-phenylacetate

InChI

InChI=1S/C19H23NO3/c1-20-13-7-12-17(20)14-23-18(21)19(22,16-10-5-6-11-16)15-8-3-2-4-9-15/h2-4,7-10,12,17,22H,5-6,11,13-14H2,1H3

InChI Key

RWTLYBHKSFYKKK-UHFFFAOYSA-N

Canonical SMILES

CN1CC=CC1COC(=O)C(C2=CCCC2)(C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-2,5-dihydropyrrol-2-yl)methyl 2-(cyclopenten-1-yl)-2-hydroxy-2-phenylacetate typically involves multi-step organic reactions. The starting materials often include 1-methyl-2,5-dihydropyrrole, cyclopentene, and phenylacetic acid derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-2,5-dihydropyrrol-2-yl)methyl 2-(cyclopenten-1-yl)-2-hydroxy-2-phenylacetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(1-methyl-2,5-dihydropyrrol-2-yl)methyl 2-(cyclopenten-1-yl)-2-hydroxy-2-phenylacetate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-methyl-2,5-dihydropyrrol-2-yl)methyl 2-(cyclopenten-1-yl)-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analysis and Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural motifs with several classes of molecules:

  • Pyrrolidine-containing esters : Derivatives like methylpyrrolidine carboxylates (e.g., methyl 1-methylpyrrolidine-2-carboxylate) share the pyrrolidine core but lack the cyclopentenyl and phenyl groups, leading to reduced steric bulk and altered lipophilicity.
  • Cyclopentenyl esters : Compounds such as 2-cyclopenten-1-yl acetate exhibit similar cyclic alkene motifs but lack the hydroxy-phenyl and pyrrolidine components, impacting hydrogen-bonding capacity and metabolic stability.
  • Hydroxy-phenylacetates : Analogues like methyl 2-hydroxy-2-phenylacetate retain the α-hydroxy-phenylacetate group but omit the cyclopentenyl and pyrrolidine substituents, altering steric and electronic profiles.

Physicochemical Properties

Key properties of the compound and its analogues are summarized below:

Property Target Compound Methylpyrrolidine Carboxylate 2-Cyclopenten-1-yl Acetate Methyl 2-Hydroxy-2-phenylacetate
Molecular Weight (g/mol) ~343.4 ~143.2 ~140.2 ~180.2
LogP (Predicted) 2.8–3.5 0.5–1.2 1.8–2.3 1.2–1.8
Hydrogen Bond Donors 1 (hydroxyl) 0 0 1 (hydroxyl)
Rotatable Bonds 6 2 3 3

The target compound’s higher logP and molecular weight suggest enhanced membrane permeability compared to simpler analogues but may reduce aqueous solubility.

Research Findings and Functional Comparisons

Metabolic Stability

  • Ester Hydrolysis : The methyl ester linkage in the target compound is susceptible to enzymatic hydrolysis, a trait shared with methyl 2-hydroxy-2-phenylacetate. However, steric hindrance from the pyrrolidine and cyclopentenyl groups may slow hydrolysis rates compared to less bulky analogues .

Data Tables

Table 1: Structural Comparison with Analogues

Feature Target Compound Methylpyrrolidine Carboxylate 2-Cyclopenten-1-yl Acetate
Heterocycle 2,5-Dihydropyrrol Pyrrolidine None
Cyclic Alkene Cyclopentenyl None Cyclopentenyl
Hydroxy Group Yes No No

Table 2: Predicted ADME Properties

Parameter Target Compound Methylpyrrolidine Carboxylate
CYP3A4 Substrate Likely Unlikely
Plasma Protein Binding High (>90%) Moderate (60–70%)
Half-Life (Predicted) 4–6 hours 1–2 hours

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